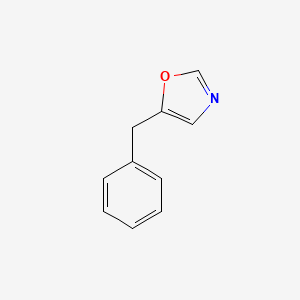

5-Benzyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h1-5,7-8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUXKUDCXYMMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyloxazole and Its Functionalized Derivatives

Classical Cyclization and Condensation Strategies for Oxazole (B20620) Ring Formation

Classical methods often rely on the cyclodehydration or condensation of readily available precursors to form the oxazole heterocycle.

The Robinson-Gabriel synthesis is a well-established method for preparing oxazoles via the cyclodehydration of α-acylamino ketones. ijpsonline.comwikipedia.orgcutm.ac.inpharmaguideline.comidexlab.comsemanticscholar.org This reaction typically requires strong dehydrating agents such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA) and is often carried out at elevated temperatures. ijpsonline.comwikipedia.org The mechanism involves the protonation of the carbonyl oxygen, followed by intramolecular cyclization of the amino group onto the activated carbonyl, leading to an oxazoline (B21484) intermediate, which subsequently undergoes dehydration to form the aromatic oxazole ring. ijpsonline.comwikipedia.org

While direct literature examples specifically detailing the synthesis of 5-benzyloxazole using this method are not extensively cited in the provided search results, the principle of the Robinson-Gabriel synthesis allows for its adaptation. To synthesize a this compound derivative, the key would be to employ an α-acylamino ketone precursor that already incorporates the benzyloxy moiety. For instance, a hypothetical precursor such as N-(2-oxo-2-phenylethyl)benzamide or a related structure where the benzyloxy group is strategically positioned on either the acyl or the amino ketone component could potentially undergo cyclodehydration to yield the desired this compound. ijpsonline.comidexlab.com The inherent regioselectivity of the Robinson-Gabriel synthesis, typically leading to 2,5-disubstituted oxazoles, makes it a plausible route for introducing substituents at the C5 position.

| Method | Catalyst/Reagent | Key Precursor Type | Typical Yield Range | Key Conditions | Applicability to this compound |

| Robinson-Gabriel Synthesis | Dehydrating agents (H₂SO₄, POCl₃, PPA) | α-Acylamino ketones | Moderate to good | Elevated temperatures, acidic conditions | Potentially applicable by using α-acylamino ketones with a benzyloxy substituent in the appropriate position. |

The Fischer oxazole synthesis, first reported by Emil Fischer in 1896, is a classic method for constructing oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comcutm.ac.inwikipedia.orgdbpedia.orgdntb.gov.ua This reaction is known to produce 2,5-disubstituted oxazoles. wikipedia.orgdbpedia.org The mechanism involves the formation of an iminochloride intermediate from the cyanohydrin and HCl, followed by condensation with the aldehyde and subsequent cyclodehydration. wikipedia.org

To synthesize this compound using the Fischer oxazole synthesis, the benzyloxy group must be incorporated into one of the starting materials. For example, reacting a cyanohydrin derived from a benzyloxy-substituted aldehyde (e.g., 2-benzyloxyacetaldehyde) with another aldehyde, or using a benzyloxy-substituted aldehyde with a suitable cyanohydrin, could lead to the target this compound. While specific documented examples for this compound are not detailed in the available literature, the fundamental chemistry of forming 2,5-disubstituted oxazoles supports the potential utility of this method. wikipedia.orgdbpedia.org

| Method | Catalyst/Reagent | Key Precursor Type | Typical Yield Range | Key Conditions | Applicability to this compound |

| Fischer Oxazole Synthesis | Anhydrous HCl | Cyanohydrin and Aldehyde | Moderate to good | Dry ether, anhydrous HCl gas | Feasible by using appropriately substituted cyanohydrins or aldehydes containing the benzyloxy moiety. |

The Van Leusen oxazole synthesis is a highly effective and regioselective method for preparing 5-substituted oxazoles. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), typically under basic conditions. ijpsonline.comwikipedia.orgmdpi.comorganic-chemistry.orgresearchgate.net The reaction proceeds through the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, subsequent cyclization, and elimination of toluenesulfinic acid (TosH). wikipedia.orgorganic-chemistry.org This methodology is recognized for its mild reaction conditions and broad substrate scope. mdpi.com

The Van Leusen synthesis is particularly advantageous for introducing substituents at the C5 position of the oxazole ring. By employing an aldehyde that carries a benzyloxy group, such as 2-benzyloxyacetaldehyde or a related benzyloxy-substituted aromatic aldehyde, the reaction can directly yield this compound derivatives with high regioselectivity. mdpi.com

| Method | Catalyst/Reagent | Key Precursor Type | Typical Yield Range | Key Conditions | Applicability to this compound |

| Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | Aldehyde | Good to excellent | Mild, basic conditions, various solvents (e.g., MeOH, THF, ionic liquids) | Highly applicable by using a benzyloxy-substituted aldehyde. |

The Bredereck reaction traditionally involves the condensation of α-haloketones with formamides or related compounds to synthesize oxazoles, often leading to 2,4-disubstituted products. ijpsonline.comcutm.ac.inderpharmachemica.comslideshare.netslideshare.net Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is also utilized in various synthetic transformations, including the formylation of active methylene (B1212753) compounds and subsequent cyclizations. enamine.netresearchgate.net

While the classical Bredereck reaction is more suited for 2,4-disubstitution, related methods, such as the reaction of α-hydroxyketones with formamide (B127407) derivatives, can also yield oxazoles. scribd.com The direct synthesis of this compound via this specific reaction pathway is less explicitly detailed in the provided literature compared to other methods. However, the general principle of condensing carbonyl compounds with nitrogen sources, or utilizing Bredereck's reagent for formylation and cyclization, offers potential routes that might be adapted with appropriate precursor design. enamine.netresearchgate.net

| Method | Catalyst/Reagent | Key Precursor Type | Typical Yield Range | Key Conditions | Applicability to this compound |

| Bredereck Reaction / Amide-Ketone Condensations | Formamide, Bredereck's reagent, α-haloketones | α-Haloketones, Amides | Variable, often good | Heating, various solvents | Less direct for 5-substitution; requires specific precursor design. |

The cycloisomerization of propargylic amides represents a highly versatile approach to oxazole synthesis, frequently catalyzed by acids or transition metals. organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.govacs.orgrsc.orgorganic-chemistry.orgnih.govtu-dortmund.deacs.org These reactions typically involve the activation of the alkyne moiety, followed by intramolecular nucleophilic attack by the amide nitrogen and subsequent cyclization. organic-chemistry.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov A variety of catalysts, including Brønsted acids (e.g., PTSA), Lewis acids (e.g., Zn(OTf)₂), and transition metals (e.g., Au, Cu, Rh), have been successfully employed. organic-chemistry.orgresearchgate.netacs.orgrsc.orgorganic-chemistry.orgnih.govtu-dortmund.deacs.org Metal-free conditions, often utilizing strong acids or specific solvents like hexafluoroisopropanol (HFIP), have also been developed. organic-chemistry.orgresearchgate.nettu-dortmund.de

This methodology is particularly promising for the synthesis of 5-substituted oxazoles, including this compound. Precursors such as N-propargylamides bearing a benzyloxy substituent on the propargyl group, or appropriately functionalized amide nitrogens, can lead to the desired regiochemistry. For instance, gold-catalyzed reactions involving benzyloxy-substituted alkynyl triazenes have been reported to yield oxazoles. rsc.org Similarly, N-propargylamides with a benzyloxy group on the propargyl chain are known to cyclize to form 5-substituted oxazoles. acs.org The precise placement of the benzyloxy group on the propargylic system is key to achieving the 5-substitution pattern.

| Method | Catalyst/Reagent | Key Precursor Type | Typical Yield Range | Key Conditions | Applicability to this compound |

| Cycloisomerization of Propargylic Amides | Brønsted acids (PTSA), Lewis acids (Zn(OTf)₂), Transition metals (Au, Cu, Rh), Metal-free (HCl/HFIP) | N-Propargylamides, Alkynyl triazenes | Good to excellent | Varied; mild to elevated temperatures, various solvents | Highly applicable. Precursors with benzyloxy groups on the propargyl moiety are known to yield 5-substituted oxazoles. acs.orgrsc.org |

Advanced Transition Metal-Catalyzed Syntheses of this compound Systems

Beyond the classical cycloisomerization of propargylic amides, various other transition metal-catalyzed reactions offer efficient and regioselective routes to oxazoles, including those with specific substitution patterns.

Gold Catalysis: Gold catalysts are highly effective in activating alkynes for cyclization reactions with various nucleophiles, such as nitriles or other nitrogen-containing species, leading to the formation of 2,5-disubstituted oxazoles. researchgate.netorganic-chemistry.orgbham.ac.ukacs.org Notably, gold-catalyzed reactions involving alkynyl triazenes and dioxazoles have been demonstrated to produce oxazoles, with precursors that incorporate benzyloxy groups being utilized in these transformations. rsc.org Furthermore, gold catalysis can facilitate the intramolecular cyclization of N-propargylamides, a pathway that can lead to 5-oxazole ketones or other 5-substituted oxazoles if the propargyl component is appropriately substituted with a benzyloxy group. acs.org

Copper Catalysis: Copper catalysts are widely employed in oxidative cyclizations and coupling reactions for oxazole synthesis. Methods involving the reaction of α-diazoketones with nitriles, or the oxidative cyclization of enamides, can efficiently produce oxazoles. organic-chemistry.orgresearchgate.netrsc.org While specific examples of this compound formation via copper catalysis are not explicitly detailed in the provided results, the general applicability of copper catalysis to oxazole synthesis suggests potential for incorporating the benzyloxy group through judicious precursor design. ijpsonline.comrsc.org

Rhodium Catalysis: Rhodium catalysts have found application in annulation reactions, such as the rhodium(II)-catalyzed annulation of triazoles with aldehydes, which can yield 2,5-disubstituted oxazoles. Rhodium has also been utilized in hydroacylation reactions, which can generate intermediates or products relevant to oxazole synthesis. researchgate.net

General Transition Metal Catalysis: Many transition metal-catalyzed reactions offer high regioselectivity and functional group tolerance, making them suitable for constructing complex oxazole systems like this compound. Palladium catalysis, for instance, is a common tool in heterocyclic synthesis, often involving cross-coupling reactions. ijpsonline.com Emerging strategies like C-H activation, while not explicitly detailed for this compound in the provided snippets, represent a frontier in direct functionalization of heterocycles. acs.org

| Method | Catalyst/Reagent | Key Precursor Type | Typical Yield Range | Key Conditions | Applicability to this compound |

| Gold-Catalyzed Syntheses | Au(I), Au(III) complexes | Alkynyl triazenes, N-propargylamides, Ynamides | Good to excellent | Mild to elevated temperatures, various solvents, often inert atmosphere | High, particularly via cyclizations of benzyloxy-substituted propargylic systems or related precursors. acs.orgrsc.org |

| Copper-Catalyzed Syntheses | Cu(I), Cu(II) complexes (e.g., Cu(OTf)₂) | α-Diazoketones, Nitriles, Enamides, Arylthiols, Oximes | Good to excellent | Mild to elevated temperatures, various solvents | Potential applicability through judicious precursor design; general oxazole synthesis is well-established. ijpsonline.comorganic-chemistry.orgresearchgate.netrsc.org |

| Rhodium-Catalyzed Syntheses | Rh(I), Rh(II) complexes | Triazoles, Aldehydes, Alkynes | Good to excellent | Varied conditions | Applicable for 2,5-disubstituted oxazoles; potential for incorporating benzyloxy group through precursor selection. researchgate.net |

| General Transition Metal Catalysis (e.g., Pd) | Various transition metal complexes (Pd, etc.) | Diverse precursors, often involving cross-coupling or annulation | Good to excellent | Optimized conditions specific to the metal and reaction type | Broad applicability for functionalized heterocycles; C-H activation strategies offer future potential. ijpsonline.comacs.org |

Compound Index:

this compound

α-Acylamino ketones

α-Haloketones

Amides

α-Diazoketones

α-Hydroxyketones

Aldehydes

Alkoxides

Alkyl Grignard reagents

Alkyl nitriles

Alkynyl triazenes

Amine

Aryl nitriles

Arylthiols

Benzaldehyde

Benzoxazoles

Carboxylic acid

Cyclohexyl isocyanide

Cyclopentyl isocyanide

Cyanohydrin

Dioxazoles

Enamides

Formamide

Hexafluoroisopropanol (HFIP)

Isonitrile

Mandelic acid nitrile

N-Propargylamides

Nitriles

N-allyl oxazolidines

N-imido pyridonium ylides

Oxime

Oxazoles

4-MeO-TEMPO

Palladium (Pd)

Phosphorus oxychloride (POCl₃)

Polyphosphoric acid (PPA)

Propargylic alcohols

Propargylic amides

Pyridine N-oxide

Rhodium (Rh)

Sulfuric acid (H₂SO₄)

Tosyl sulfinic acid (TosH)

Tosylmethyl isocyanide (TosMIC)

Triazoles

Trifluoroacetic anhydride (B1165640)

Urea

Ynamides

2-Benzyloxyacetaldehyde

2,4-Dimethoxybenzylamine

2,5-Diphenyloxazole

2,5-Disubstituted oxazoles

2,4-Disubstituted oxazoles

2,4,5-Trisubstituted oxazoles

5-Oxazole ketones

5-Substituted oxazoles

(E)-1-(3-(benzyloxy)prop-1-yn-1-yl)-3,3-diisopropyltriaz-1-ene

Gold (Au)

Copper (Cu)

Zinc triflate (Zn(OTf)₂)

Palladium-Catalyzed Cross-Coupling Strategies for Benzylic Attachment to the Oxazole Core

Palladium catalysis plays a pivotal role in forming carbon-carbon bonds, making it an indispensable tool for attaching benzyl (B1604629) groups to the oxazole scaffold. Direct arylation and alkenylation reactions, often mediated by palladium, allow for the functionalization of pre-formed oxazole rings. For instance, palladium catalysts, such as Pd(PPh3)4, have demonstrated efficiency in catalyzing both direct arylation and alkenylation of oxazoles, showing regioselectivity and tolerance to various functional groups organic-chemistry.org. Complementary methods for direct arylation of oxazoles at both the C-5 and C-2 positions have been developed using palladium catalysis with specific phosphine (B1218219) ligands, where solvent choice influences regioselectivity (C-5 arylation in polar solvents, C-2 in nonpolar) organic-chemistry.org. Furthermore, palladium-catalyzed C(sp3)-H functionalization has emerged as a concise method for synthesizing heterocycles, including oxindoles, by activating benzylic C-H bonds nih.gov. While direct literature specifically detailing palladium-catalyzed benzylic attachment to the 5-position of oxazole is limited in the provided search results, the general capability of palladium to mediate C-H functionalization and cross-coupling reactions with benzyl halides or related precursors is well-established for oxazole systems organic-chemistry.orgmdpi.comacs.orgnih.gov. For example, palladium-catalyzed direct C-H alkylation of benzoxazoles with benzyl chlorides has been reported, with phosphinous acid Pd(II) complexes showing improved yields mdpi.com.

Copper-Mediated Oxidative Cyclizations and C-H Functionalization Routes

Copper catalysis offers a versatile platform for oxazole synthesis, particularly through oxidative cyclization strategies and C-H functionalization. Copper-catalyzed tandem oxidative cyclizations have been developed for the synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions organic-chemistry.orgthieme-connect.com. A notable example involves the copper-catalyzed oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds, yielding trisubstituted oxazoles in good to excellent yields organic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.net. Optimized conditions for such reactions often include copper acetate (B1210297) as a catalyst, tert-butyl hydroperoxide (TBHP) as an oxidant, and iodine as an additive, operating at room temperature organic-chemistry.org. Heterogeneous copper catalysts, such as MCM-41-immobilized copper(II) complexes, have also been employed, offering advantages in terms of recyclability and ease of recovery thieme-connect.comthieme-connect.comresearchgate.net. These copper-mediated methods provide efficient routes to oxazole derivatives, with specific examples demonstrating yields up to 93% organic-chemistry.org. Copper catalysis is also utilized in direct arylation of heterocycles, including electron-rich azoles, with aryl bromides using phenanthroline as a ligand beilstein-journals.org.

Nickel-Catalyzed Approaches for Substituted Oxazole Synthesis

Nickel catalysis is increasingly recognized for its utility in C-C bond formation and C-H functionalization. Nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, can employ various nickel catalysts (e.g., Ni(PPh3)4, Ni(acac)2, Ni(COD)2) for coupling organic halides or triflates with organozinc compounds wikipedia.org. Nickel catalysts have been developed for the direct C-H arylation of azoles with aryl chlorides and triflates using specific ligand systems organic-chemistry.orgacs.org. For instance, a Ni(II) precatalyst with specific phosphine ligands enables C2 arylation of (benz)oxazoles with heteroaryl chlorides organic-chemistry.org. Furthermore, nickel catalysis has been applied to C-H/C-O cross-coupling reactions of heteroarenes, utilizing aryl methyl ethers as coupling partners via C-O activation researchgate.netacs.org. While direct literature specifically on nickel-catalyzed synthesis of this compound is not explicitly detailed in the provided results, the general applicability of nickel in C-H functionalization and cross-coupling of oxazole systems suggests potential for benzylic functionalization organic-chemistry.orgwikipedia.orgresearchgate.netacs.orgrsc.orgnih.gov.

Iron-Catalyzed Redox Condensation Methods

Iron catalysis offers a cost-effective and environmentally benign approach to oxazole synthesis, particularly through redox condensation reactions. Iron-catalyzed hydrogen transfer strategies have been employed for the synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols acs.orgacs.orgorganic-chemistry.org. These reactions often proceed in a cascade manner, involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external reducing agents or oxidants acs.orgacs.org. For example, iron catalysis can facilitate the redox condensation of o-nitrophenols with acetophenones or methylquinolines to yield 2-benzoylbenzoxazoles and 2-quinolylbenzoxazoles rsc.orgresearchgate.net. The mechanism can involve iron-mediated C-H bond activation and subsequent condensation rsc.org. While direct examples of iron-catalyzed synthesis of this compound are not explicitly found, the established iron-catalyzed redox condensation methods for benzoxazoles highlight the potential for iron in constructing related heterocyclic systems involving benzyl moieties acs.orgacs.orgorganic-chemistry.orgrsc.orgresearchgate.netrsc.orgnih.gov.

Direct Arylation and Alkenylation Reactions for Diversification

Direct arylation and alkenylation represent powerful strategies for diversifying oxazole structures without the need for pre-functionalized starting materials. These methods typically involve transition-metal catalysis, most commonly palladium or copper, to activate C-H bonds and couple them with aryl or alkenyl halides, triflates, or boronic acids organic-chemistry.orgbeilstein-journals.orgresearchgate.netnih.govnus.edu.sg. Palladium-catalyzed direct arylation of oxazoles can achieve high regioselectivity at either the C-5 or C-2 position, depending on the ligand and solvent used organic-chemistry.orgbeilstein-journals.org. Copper-catalyzed direct arylation of heterocycles, including oxazoles, with aryl bromides has also been reported beilstein-journals.org. Specifically, the direct C-H alkenylation of ethyl oxazole-4-carboxylate with alkenyl halides using palladium catalysis has been demonstrated nih.gov. While direct arylation/alkenylation at the 5-position with benzyl groups specifically is not detailed, the general methodologies for C-H functionalization of oxazoles are well-established and adaptable for introducing various aryl and alkenyl substituents organic-chemistry.orgbeilstein-journals.orgresearchgate.netnih.govnus.edu.sg.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is paramount for developing sustainable and environmentally responsible chemical processes. This includes minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave irradiation offers a significant advantage in accelerating organic reactions, leading to reduced reaction times, improved yields, and enhanced energy efficiency. In the context of oxazole synthesis, microwave-assisted techniques have been applied to copper-catalyzed domino annulation approaches for benzoxazole (B165842) synthesis, achieving much shorter reaction times compared to conventional heating nih.gov. While specific applications of MAOS for this compound synthesis are not detailed in the provided snippets, the general trend of using microwave irradiation to accelerate metal-catalyzed cyclizations and cross-coupling reactions is a recognized strategy in green chemistry for heterocycle synthesis nih.gov.

Compound List

this compound

Benzoxazole

Thiazole

1,3-Oxazole

1,3,4-Oxadiazole

Benzimidazoles

Isoxazoles

Ultrasound-Mediated Synthesis (UMS) for Environmentally Benign Transformations

Ultrasound-mediated synthesis (UMS) has emerged as a powerful tool for promoting chemical reactions, offering advantages such as reduced reaction times, enhanced yields, and milder reaction conditions compared to conventional methods ijpsonline.comijpsonline.comresearchgate.netsemanticscholar.org. The application of ultrasonic irradiation can lead to cavitation, which generates localized high temperatures and pressures, thereby accelerating reaction rates and improving efficiency. For oxazole synthesis, UMS has been employed in various one-pot procedures. For instance, reactions involving benzonitrile (B105546) and 2-aminoethanol in the presence of InCl₃ have yielded 2-phenyloxazoline with excellent results under ultrasonic irradiation ijpsonline.com. Furthermore, Ugi-type three-component reactions have been successfully adapted to ultrasound irradiation for the rapid synthesis of functionalized 2-aminonitrile oxazoles, achieving good to excellent yields within significantly reduced reaction times semanticscholar.org.

Application of Ionic Liquids and Deep Eutectic Solvents (DES)

Ionic liquids (ILs) and deep eutectic solvents (DES) represent a class of "green" solvents and catalysts that offer unique properties, including low volatility, high thermal stability, and recyclability ijpsonline.comijpsonline.comacademie-sciences.frcore.ac.uk. Their application in oxazole synthesis has facilitated more sustainable and efficient chemical processes. For example, ILs have been utilized in the van Leusen oxazole synthesis, where solvents like [bmim]Br have been shown to provide high product yields and can be reused multiple times without significant loss of activity ijpsonline.com. Similarly, DES, such as choline (B1196258) chloride-urea mixtures, have proven effective as both reaction media and catalysts for the one-pot synthesis of 2-aminoxazole derivatives, often under mild conditions and with short reaction times academie-sciences.frcore.ac.uk. These solvents can simplify work-up procedures and reduce the environmental footprint of the synthesis.

Mechanochemical Activation for Solvent-Free Processes

Mechanochemistry, particularly ball milling, offers a solvent-free approach to organic synthesis, aligning with the principles of green chemistry by minimizing waste and energy consumption rsc.orgorganic-chemistry.orgacs.orgchemistryviews.orgresearchgate.netbeilstein-journals.org. This technique involves inducing chemical reactions through mechanical force, such as grinding or milling. For oxazole synthesis, mechanochemical methods have been developed for the van Leusen oxazole synthesis, demonstrating versatility and efficiency under solvent-free conditions organic-chemistry.orgacs.org. More recently, a rapid mechanochemical method for synthesizing 5-amino-4-cyanoxazoles has been reported, utilizing ball milling of reactants with dipotassium (B57713) phosphate (B84403) as a base, achieving good to excellent yields in a matter of minutes and offering a 100% carbon economy chemistryviews.org.

Strategies for Catalyst Recovery and Reusability in this compound Production

The development of recyclable catalytic systems is paramount for sustainable chemical synthesis. In the context of oxazole production, various strategies have been employed to ensure catalyst recovery and reusability. Heterogeneous catalysts, such as metal nanoparticles immobilized on solid supports (e.g., CuFe₂O₄ nanoparticles jsynthchem.com, Fe₃O₄@SiO₂-IM-CuCl₂ nanocatalysts jsynthchem.com, MNPs-aniline-Pd nanomaterchem.com), offer facile separation from the reaction mixture, typically via magnetic separation, and have demonstrated excellent reusability over multiple cycles with minimal loss of activity. Similarly, reusable ionic liquids have been successfully employed, allowing for their recovery from the aqueous phase and subsequent reuse in multiple reaction cycles ijpsonline.commdpi.com. The stability and recyclability of these catalytic systems significantly reduce operational costs and environmental impact.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is crucial for many applications, particularly in the pharmaceutical industry, where stereochemistry often dictates biological activity. While direct examples of chiral this compound synthesis using specific methods are still emerging, the broader field of chiral heterocycle synthesis provides established methodologies that can be adapted.

Chiral Auxiliary-Mediated Approaches for Enantioselective Induction

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to control the stereochemical outcome of a reaction wikipedia.orgrsc.org. After the desired stereocenter is established, the auxiliary is cleaved and ideally recovered. While specific applications of chiral auxiliaries directly to this compound are not extensively detailed in the provided search results, the general principle involves using auxiliaries like oxazolidinones (Evans' auxiliaries) or derivatives of menthol (B31143) or BINOL in reactions such as alkylations or aldol (B89426) additions to induce enantioselectivity wikipedia.orgrsc.org. The successful application of these auxiliaries in the synthesis of complex natural products highlights their utility in controlling stereochemistry wikipedia.org.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Organocatalysis and transition metal catalysis employing chiral ligands have revolutionized asymmetric synthesis, enabling the enantioselective construction of complex molecular architectures researchgate.netccspublishing.org.cnnih.govrsc.orgchim.itacs.orgnih.govdicp.ac.cnrsc.orgacs.org.

Organocatalysis: Chiral amine and thiourea (B124793) catalysts have been employed in asymmetric Michael additions of oxazolones to nitroolefins, yielding chiral adducts with excellent diastereoselectivity and enantioselectivity (up to 99% ee) nih.gov. These adducts serve as precursors to valuable chiral building blocks.

Metal-Catalysis:

Palladium Catalysis: Palladium complexes featuring planar-chiral oxazole-pyridine ligands have demonstrated superior performance in enantioselective acetoxylative cyclization reactions, providing chiral cis-hydrobenzofurans with high yields and excellent enantioselectivities dicp.ac.cn.

Magnesium Catalysis: Chiral magnesium complexes, generated from Mg(OTf)₂ and chiral N,N'-dioxide ligands, have been used for the asymmetric synthesis of chiral 2-alkyl-5-aminooxazoles via domino Michael addition/cyclization reactions, achieving good to excellent enantioselectivities (72-96% ee) chim.it.

These methodologies underscore the growing capability to control stereochemistry in the synthesis of oxazole-related structures, paving the way for the development of enantiopure this compound derivatives.

Compound List:

this compound

Oxazole

Benzoxazole

2-Phenyloxazoline

2-Aminoxazole

2-Aminobenzoxazole

5-Amino-4-cyanoxazoles

2-Alkyl-5-aminooxazoles

Chiral this compound Derivatives

Diastereoselective Synthesis through Substrate Control

Diastereoselective synthesis aims to control the formation of new stereocenters relative to existing ones within a molecule. In the context of this compound derivatives, substrate control leverages the inherent stereochemistry of a starting material to dictate the stereochemical outcome of a reaction. While direct literature specifically detailing diastereoselective synthesis of this compound via substrate control is limited, general principles applicable to oxazole synthesis can be extrapolated.

For instance, oxazolone (B7731731) chemistry, which can serve as a precursor or analog to oxazole scaffolds, has been explored for stereoselective synthesis. Reviews on oxazolones highlight their utility as starting blocks for stereoselective synthesis of amino acids and heterocyclic scaffolds, where substrate control plays a crucial role in directing the formation of chiral centers researchgate.netnih.gov. These methods often involve chiral auxiliaries or substrates with pre-existing stereocenters that influence the approach of reagents.

Research into the synthesis of related heterocyclic systems, such as spirooxindole oxazolines, demonstrates the application of substrate control. For example, a titanium(IV) chloride-catalyzed cyclization between isatins and 5-methoxyoxazoles has shown excellent diastereoselectivity (>99:1) when the substitution at the 4-position of the oxazole controls nucleophilic attack capes.gov.br. This principle suggests that functional groups on a this compound precursor, particularly at the 4-position, could be strategically placed to direct the stereochemical outcome of reactions forming or modifying the oxazole ring.

Another area demonstrating substrate control is photo aldol reactions with 5-methoxyoxazoles. These reactions can yield α-amino β-hydroxy carboxylic acid derivatives with high diastereoselectivity, where the oxazole acts as a glycine equivalent. The stereochemical outcome is influenced by the electronic and steric properties of the oxazole and the carbonyl partner cdnsciencepub.com. While this example uses a methoxy (B1213986) group, the underlying principle of the oxazole scaffold's electronic environment influencing stereochemistry is transferable.

Multi-Component Reactions (MCRs) for Expedited Access to Complex this compound Structures

Multi-component reactions (MCRs) are powerful tools for rapidly constructing complex molecular frameworks from three or more simple starting materials in a single synthetic operation. This approach significantly reduces reaction steps, purification efforts, and waste generation, making it highly attractive for synthesizing diverse libraries of compounds, including functionalized 5-benzyloxazoles.

The van Leusen oxazole synthesis is a well-established MCR that allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) nih.govmdpi.com. This method involves a [3+2] cycloaddition reaction where TosMIC acts as a three-atom synthon. The process typically yields 5-substituted oxazoles, and by selecting appropriate aldehyde precursors, the benzyloxazole motif could potentially be accessed. For example, reactions of aldehydes with TosMIC under basic conditions provide 5-substituted oxazoles nih.govmdpi.com. Further modifications or specific aldehyde choices could lead to the this compound structure.

Other MCR strategies relevant to oxazole synthesis include those that form related heterocyclic systems, from which oxazoles can be derived or which share common synthetic pathways. For instance, research has explored MCRs for the synthesis of benzoxazole derivatives catalyzed by copper complexes, involving H-atom abstraction by phenoxyl radical complexes rsc.org. While this targets benzoxazoles, the MCR approach for forming oxazole rings is a general strategy.

The synthesis of functionalized oxazoles can also be achieved through MCRs involving isocyanides. For example, Ugi reactions, a prominent class of MCRs, have been adapted to synthesize various heterocyclic scaffolds, including those with oxazole moieties beilstein-journals.org. While specific examples directly yielding this compound via Ugi reactions are not detailed in the provided search results, the general applicability of isocyanide-based MCRs to construct complex heterocycles suggests potential pathways.

Table 1: Representative MCR Strategies for Oxazole Synthesis

| Reaction Type / Precursors | Target Scaffold / Product Class | Key Reagents / Conditions | Yield Range | Selectivity Notes |

| Van Leusen Oxazole Synthesis (Aldehyde + TosMIC) | 5-Substituted Oxazoles | Aldehydes, TosMIC, Base (e.g., K₂CO₃), Methanol (solvent) | Moderate to High | One-pot, mild conditions; forms 5-substituted oxazoles. |

| Copper-Catalyzed MCR (e.g., for Benzoxazoles) | Benzoxazole Derivatives | Copper Complexes, specific starting materials | Not specified | Mechanism involves phenoxyl radical complex; applicable to benzoxazole formation. |

| Ugi Reaction Variants (Isocyanides, Aldehydes, Amines, etc.) | Various Heterocycles (incl. Oxazoles) | Isocyanides, Aldehydes, Amines, Acids, etc. | Varies | Versatile for complex scaffolds; potential for oxazole ring formation depending on specific components. |

| Tandem Cycloisomerization/Hydroxyalkylation | Oxazoles with CF₃-alcohol units | N-Propargylamides, Trifluoropyruvates, Zn(OTf)₂ | Moderate to Good | Zn(OTf)₂ catalyzed; broad substrate scope and functional group tolerance. |

Note: While direct examples for this compound are not explicitly detailed in all cited MCRs, these methods represent general strategies applicable to the synthesis of substituted oxazoles, including those that could lead to the this compound core.

Compound List

this compound

5-Methoxyoxazoles

Benzoxazoles

Oxazolones

Spirooxindole Oxazolines

Isocyanides

TosMIC (Tosylmethyl isocyanide)

N-Propargylamides

Trifluoropyruvates

Reactivity Profiles and Mechanistic Investigations of 5 Benzyloxazole

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Identification and Characterization of Reactive Intermediates

Elucidating the mechanisms of chemical reactions often hinges on the ability to identify and characterize transient, highly reactive intermediates. For oxazole (B20620) derivatives, including those with benzyl (B1604629) substituents, various intermediates can be formed depending on the reaction conditions and reagents employed.

Mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), are powerful tools for detecting and characterizing such intermediates in the gas phase researchgate.netrsc.orgresearchgate.net. These methods allow for the isolation and analysis of short-lived species, providing insights into their structure and electronic properties, often in conjunction with theoretical calculations researchgate.netrsc.org. For instance, in the photochemistry of isoxazoles, which are related heterocycles, intermediates like acyl azirines are proposed acs.org. While specific intermediates for 5-benzyloxazole are not extensively detailed in the provided search results, general oxazole chemistry suggests possibilities such as nitrile ylides or ring-opened species under certain photochemical conditions researchgate.net.

Computational Insights into Transition State Geometries

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in understanding reaction mechanisms by providing detailed insights into transition state geometries, activation energies, and reaction pathways. These calculations can predict the most likely pathways and the energy barriers associated with them.

DFT calculations have been employed to study the electronic structure and reaction mechanisms of oxazole derivatives rsc.orgirjweb.comosti.govmdpi.comacs.orgresearchgate.net. For example, studies on benzobis[1,2-d:4,5-d′]oxazoles have used DFT to optimize ground-state geometries and predict excited states, providing information on frontier molecular orbitals (FMOs) and UV-Vis spectra rsc.org. In broader oxazole chemistry, DFT has been used to analyze reaction pathways, including those involving Lewis acid catalysis, to understand the formation of oxazolines and the influence of substituents on stereochemistry acs.org. Calculations at the M06-2X/aug-cc-pVTZ level have been used to map out energy profiles for oxazole reactions with OH radicals, revealing different H-abstraction and OH-addition channels rsc.org. These computational approaches are essential for a deeper understanding of the forces and geometries that govern the transformations of molecules like this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Benzyloxazole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of organic molecules. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR elucidates the carbon skeleton. These techniques are crucial for identifying functional groups, stereochemistry, and conformational preferences.

Specific, detailed experimental ¹H and ¹³C NMR data for 5-Benzyloxazole is not extensively detailed in the provided literature. However, the compound's fundamental structural information, such as its molecular formula (C₁₀H₉NO) and molecular weight (159.19 g/mol ), serves as the basis for any NMR analysis. The presence of the oxazole (B20620) ring and the benzyl (B1604629) substituent would lead to characteristic chemical shifts and coupling patterns, which would be vital for full structural confirmation and conformational studies if experimental data were available.

| Property | Value (Computed) |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 32999-00-1 |

| Canonical SMILES | C(C1=CC=CC=C1)C2=CN=CO2 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization in Mechanistic Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is invaluable for identifying functional groups and characterizing chemical bonds within a molecule. IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. These techniques can provide insights into the electronic environment and bonding characteristics, which are relevant in mechanistic studies.

Limited IR spectroscopic data for this compound has been reported, with general absorption bands noted at approximately 3400 cm⁻¹, 1690 cm⁻¹, 1660 cm⁻¹, and 1630 cm⁻¹ epo.org. These broad ranges suggest the presence of O-H (possibly residual solvent or impurity), C=N, and C=C stretching vibrations, characteristic of the oxazole ring and the aromatic benzyl group. However, detailed vibrational assignments, Raman spectra, or comprehensive analysis in a mechanistic context for this compound are not extensively detailed in the provided literature.

| Technique | Wavenumber (cm⁻¹) | Assignment (General) |

| IR | ~3400 | O-H stretching |

| IR | ~1690 | C=N stretching |

| IR | ~1660 | C=C stretching |

| IR | ~1630 | C=C stretching |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions with high precision. This allows for the unambiguous determination of the molecular formula. Furthermore, fragmentation patterns observed in mass spectra can provide valuable information about the molecule's structure and bonding.

For this compound, HRMS would confirm its precise molecular formula as C₁₀H₉NO, corresponding to a monoisotopic mass of approximately 159.0684 Da. The molecular weight is widely reported as 159.19 g/mol guidechem.comchemicalbook.combldpharm.comsmochem.com. While general mass spectrometry principles involve fragmentation at weaker bonds to yield characteristic fragment ions, specific detailed fragmentation pathways for this compound are not extensively detailed in the provided literature.

| Analytical Technique | Parameter | Value |

| Mass Spectrometry | Molecular Formula | C₁₀H₉NO |

| Mass Spectrometry | Molecular Weight | 159.19 g/mol |

| HRMS (computed) | Monoisotopic Mass | 159.0684 Da |

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding or π-π stacking.

While crystal structures of benzyloxazole derivatives have been determined and reported in the context of other studies, such as those investigating HIV-1 reverse transcriptase inhibitors pnas.orgresearchgate.net, specific X-ray crystallographic data for this compound itself is not found within the provided literature. Therefore, detailed information regarding its definitive solid-state molecular architecture and intermolecular interactions in crystalline form is not available from these sources.

Electron Microscopy Techniques (SEM, TEM) for Morphological Aspects of Nano-structured Derivatives (if applicable)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer high-resolution imaging of sample surfaces and internal structures, respectively. These methods are particularly useful for characterizing the morphology, size, and distribution of nanoparticles or nano-structured materials.

Electron microscopy techniques (SEM, TEM) are not commonly reported for the characterization of this compound itself. The provided literature does not highlight the study of nano-structured derivatives of this compound using these methods, nor does it offer specific morphological data for the compound or its potential nanostructures.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Reaction Pathways

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to detect and characterize species with unpaired electrons, such as free radicals, triplet states, or transition metal ions.

This compound is a stable, diamagnetic organic molecule and therefore does not possess unpaired electrons, making EPR spectroscopy unsuitable for its direct characterization. Furthermore, no studies on radical intermediates involving this compound or its reaction pathways that would necessitate EPR analysis were found in the provided literature.

Compound List

this compound

Theoretical and Computational Investigations on 5 Benzyloxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to determine the ground-state properties and electronic configuration of molecules. These calculations provide a detailed picture of electron distribution, molecular orbitals, and potential energy surfaces.

Table 1: Typical DFT Ground State Properties for Benzoxazole (B165842) Systems (Illustrative)

| Property | Typical Value/Range | Units | Computational Level (Example) | Significance |

| Optimized Geometry | Varies | Å, degrees | B3LYP/6-31G | Defines the molecule's stable 3D structure, bond lengths, and angles. |

| Total Electronic Energy | -XXX.XXXXX | Hartree | B3LYP/6-31G | Absolute energy of the ground state, useful for comparing relative stabilities of different conformers. |

| HOMO Energy | -X.XX to -Y.YY | eV | B3LYP/6-31G | Indicates the energy of the outermost electrons, related to ionization potential and electrophilic attack. |

| LUMO Energy | -Z.ZZ to -W.WW | eV | B3LYP/6-31G | Indicates the energy of the lowest unoccupied orbital, related to electron affinity and nucleophilic attack. |

| HOMO-LUMO Energy Gap () | X.XX to Y.YY | eV | B3LYP/6-31G* | Reflects molecular stability and reactivity; smaller gaps generally indicate higher reactivity. |

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting electronic excitation energies and oscillator strengths, which are directly related to a molecule's UV-Vis absorption spectra. Studies on benzoxazole derivatives have utilized TD-DFT to calculate excitation energies, identifying the electronic transitions responsible for UV-Vis absorption nih.govacademie-sciences.frmdpi.comresearchgate.net. These calculations help in understanding photophysical properties, such as fluorescence and absorption maxima, and can provide insights into charge transfer processes within the molecule upon excitation academie-sciences.frmdpi.comresearchgate.net. The oscillator strength quantifies the intensity of these transitions, indicating the probability of absorption at a given wavelength academie-sciences.frmdpi.com.

Table 2: Representative TD-DFT Electronic Excitation Data for Benzoxazole Systems (Illustrative)

| Transition (e.g., State) | Excitation Energy | Oscillator Strength (f) | Dominant MOs Involved | Expected Spectroscopic Feature |

| 1st Singlet () | 3.5 - 4.5 eV | 0.1 - 0.8 | HOMO LUMO | UV absorption band |

| 2nd Singlet () | 4.0 - 5.0 eV | 0.05 - 0.5 | HOMO-1 LUMO | UV absorption band |

Detailed analysis of molecular orbitals (MOs), charge distribution, and electrostatic potential (ESP) maps provides crucial information about a molecule's electronic landscape and potential interaction sites. Natural Bond Orbital (NBO) analysis is often used to quantify charge distribution by assigning partial atomic charges, revealing electron-rich (nucleophilic) and electron-deficient (electrophilic) regions within the molecule asianpubs.orgscirp.orgresearchgate.netnbu.edu.sacomputationalscience.orgwisc.edugoogle.com. Electrostatic Potential (ESP) maps, visualized as color-coded surfaces, highlight regions of positive (blue) and negative (red) electrostatic potential, indicating where electrophilic or nucleophilic attacks are most likely to occur scirp.orgnih.govcomputationalscience.orgwisc.edugoogle.com. For benzoxazoles, these analyses help in understanding intermolecular interactions, hydrogen bonding capabilities, and the molecule's behavior in different chemical environments scirp.orgnih.govgoogle.com.

Table 3: Illustrative Charge Distribution (NBO/NPA) for a Benzoxazole Core (Representative)

| Atom (in Benzoxazole ring) | Partial Charge (e) |

| O (ether) | -0.40 to -0.55 |

| C2 (imine) | +0.30 to +0.45 |

| N3 (amine) | -0.30 to -0.40 |

| C4, C7 (aromatic) | -0.05 to +0.10 |

| C5, C6 (aromatic) | -0.10 to +0.05 |

(Note: Charges are illustrative and depend heavily on the specific computational method, basis set, and substituents. The benzyl (B1604629) group would contribute its own charge distribution.)

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling plays a vital role in dissecting reaction mechanisms, identifying transition states, and predicting selectivity, which are essential for synthetic planning and understanding chemical transformations.

For reactions involving 5-Benzyloxazole, computational methods can be employed to map out reaction pathways. Transition State (TS) searches identify the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Following this transition state using an Intrinsic Reaction Coordinate (IRC) calculation traces the minimum energy path from the transition state to the reactant and product minima sciepub.comshodor.orgscm.comgaussian.comic.ac.ukgithub.io. This analysis is crucial for understanding the dynamics of bond breaking and formation and confirming the connectivity between reactants and products scm.comgaussian.comic.ac.uk. While specific reaction mechanisms for this compound were not detailed, DFT calculations have been used to model selectivity in the formation of benzoxazole rings, agreeing well with experimental outcomes marmara.edu.tr.

Predicting regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of atoms in the product) is a key application of computational chemistry in organic synthesis beilstein-journals.orgrsc.orgnih.govchemrxiv.orgchemrxiv.org. By calculating activation energies for different potential reaction pathways, computational methods can forecast which product isomer is favored. For instance, quantum mechanical workflows can be designed to predict the regioselectivity of C-H activation reactions or other electrophilic/nucleophilic substitutions on heterocyclic systems beilstein-journals.orgrsc.orgchemrxiv.org. While direct studies on the regioselectivity of reactions involving this compound were not explicitly found, these computational approaches are standard for understanding and predicting such outcomes in related organic transformations.

The available literature discusses computational studies on oxazole (B20620) derivatives in general, including their electronic properties, vibrational frequencies, and intermolecular interactions, as well as general applications of computational chemistry and machine learning in organic synthesis and drug discovery. However, no direct research was found that addresses the detailed computational investigations of "this compound" as outlined in the request.

Therefore, it is not possible to generate the article with the required scientific accuracy and adherence to the specified sections and subsections for "this compound" based on the current search results.

Role of 5 Benzyloxazole in Advanced Organic Synthesis and Materials Science

5-Benzyloxazole as a Versatile Synthon and Building Block in Multi-Step Synthesis

The oxazole (B20620) ring system, including derivatives like this compound, is recognized as a valuable synthon in organic chemistry. Synthons are conceptual fragments of a molecule that represent a specific synthetic operation or a reactive species, aiding in the planning of complex syntheses by breaking down target molecules into simpler, manageable building blocks numberanalytics.comdeanfrancispress.comajrconline.orgresearchgate.net. While specific literature detailing this compound as a widely employed synthon is not as abundant as for simpler oxazoles, the general reactivity of the benzoxazole (B165842) core suggests its potential. Benzoxazole itself is noted for its aromatic stability combined with reactive sites that allow for functionalization, making it a useful starting material for synthesizing larger, often bioactive structures wikipedia.org. The presence of the benzyl (B1604629) group at the 5-position introduces additional functionalization opportunities and steric/electronic influences, which can be strategically exploited in multi-step synthetic sequences.

Applications in the Construction of Complex Heterocyclic Scaffolds

Benzoxazole derivatives, in general, are important scaffolds in medicinal chemistry and materials science due to their ability to be incorporated into more complex heterocyclic systems researchgate.netnih.govresearchgate.netd-nb.infoglobalresearchonline.net. The benzoxazole core can be modified and extended to create fused ring systems or polycyclic structures. While direct examples of this compound being used to construct specific complex heterocyclic scaffolds are limited in the provided search results, the broader class of benzoxazoles is frequently utilized for this purpose. Research into benzoxazole derivatives often involves synthesizing new compounds with fused heterocyclic moieties, demonstrating their utility as foundational units for building intricate molecular architectures uobaghdad.edu.iq.

Strategies for the Incorporation of this compound into Natural Product Total Synthesis

The total synthesis of natural products often relies on efficient methods to incorporate specific structural motifs. Oxazole-containing compounds are found in various natural products, and their synthesis is a significant area of research nih.govfrontiersin.org. While direct mentions of this compound in the total synthesis of specific natural products are not explicitly found in the provided search results, the general benzoxazole scaffold is recognized for its presence in natural products and its role as a building block in medicinal chemistry studies researchgate.net. The benzyl group at the 5-position could offer a handle for strategic bond formations or modifications during a total synthesis campaign, though specific published strategies for this compound remain less documented compared to other benzoxazole derivatives.

Exploitation of this compound in Ligand Design for Asymmetric Catalysis

The development of ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the stereoselective construction of chiral molecules scripps.edumdpi.comnih.gov. While the searches did not yield direct examples of this compound specifically being used as a ligand in asymmetric catalysis, related heterocyclic systems, such as bisoxazolines (BOX ligands), are well-established chiral ligands in transition metal catalysis nih.gov. The oxazole moiety itself can impart specific electronic and steric properties to a ligand. The benzyl group at the 5-position could be functionalized to introduce chirality or to tune the electronic environment of a potential ligand, thereby influencing catalytic activity and enantioselectivity. Further research could explore the derivatization of this compound to create novel chiral ligands for various catalytic transformations.

Potential of this compound Derivatives in Functional Materials

Benzoxazole derivatives have shown promise in materials science, particularly concerning their optical properties ontosight.airsc.orgchemistryjournal.netrsc.orgmdpi.comnih.gov. The rigid, planar structure of the benzoxazole core contributes to favorable electronic and photophysical characteristics. Compounds containing benzoxazole moieties have been investigated for their fluorescent properties, making them candidates for fluorescent probes and materials researchgate.netontosight.aichemistryjournal.net. Specifically, derivatives have been noted for their potential in applications like bioimaging due to their fluorescence ontosight.ai. Research into related benzothiazole (B30560) derivatives has highlighted their aggregation-induced emission (AIE) properties and potential for use in optoelectronic materials rsc.org. While direct data on this compound derivatives' optical properties are not extensively detailed in the provided snippets, the general class of benzoxazoles is considered of interest for optical brighteners and potentially as components in organic electronic materials due to their inherent photophysical attributes researchgate.netchemistryjournal.net. The benzyl substituent at the 5-position could influence these optical properties by altering the electronic conjugation or molecular packing.

Emerging Trends and Future Research Directions for 5 Benzyloxazole

Innovations in Sustainable Synthesis of 5-Benzyloxazole Derivatives

The synthesis of this compound derivatives is undergoing a significant transformation towards more environmentally friendly and efficient methodologies. sciencescholar.us This shift, driven by the principles of green chemistry, aims to reduce waste, minimize energy consumption, and utilize safer reagents. rjptonline.org Researchers are increasingly moving away from conventional methods that often require harsh conditions and stoichiometric reagents, instead embracing novel catalytic systems and alternative energy sources.

Recent breakthroughs include the use of nanocatalysts, such as those based on Fe3O4@MWCNT composites, which offer high stability, simple preparation, and excellent recyclability. researchgate.net These catalysts have demonstrated high efficacy in producing benzoxazole (B165842) derivatives with high yields and can be easily recovered and reused for multiple cycles without significant loss of performance. researchgate.netresearchgate.net Another key area of innovation is the application of alternative energy sources like microwave irradiation and ultrasound. mdpi.com These techniques can dramatically accelerate reaction times, often reducing processes that take hours to mere minutes, while simultaneously improving yields. rjptonline.orgmdpi.com

Furthermore, the development of reactions in unconventional media, such as deep eutectic solvents (DES), or under solvent-free conditions, represents a major step forward in sustainable synthesis. mdpi.comnih.gov These approaches not only reduce reliance on volatile and often toxic organic solvents but can also enhance reaction efficiency. nih.gov Mechanochemical methods, which involve reactions induced by mechanical force (grinding), also offer a solvent-free alternative with high yields. mdpi.com

Table 1: Comparison of Sustainable Synthesis Methods for Benzoxazole Derivatives

| Method | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Nanocatalysis | Fe3O4@MWCNT composite | Inexpensive, stable, high yields, reusable catalyst. | researchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation (600 W) | Rapid reaction times (e.g., 5 minutes), high yields. | mdpi.com |

| Ultrasound-Assisted Synthesis | Ultrasound irradiation (50 °C) | Fast, energy-efficient, improved yields. | mdpi.com |

| Mechanochemistry | Grinding at 14 Hz | Solvent-free, high efficiency, short reaction times. | mdpi.com |

| Deep Eutectic Solvents (DES) | Reaction in DES at 40 °C | Eco-friendly solvent system, high yields. | mdpi.com |

| Solvent-Free Synthesis | LAIL@MNP catalyst, sonication | Eliminates solvent waste, mild conditions, recyclable catalyst. | nih.gov |

Discovery of Novel Reactivity and Transformation Pathways

Beyond improving synthesis, significant research is focused on discovering new ways to chemically modify the this compound core, thereby accessing novel derivatives with unique properties. This involves exploring new reactions and transformation pathways that can introduce diverse functional groups or build more complex molecular architectures.

One of the most versatile and enduring methods for forming the oxazole (B20620) ring itself is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) as a key reagent. nih.govmdpi.com Originally discovered in 1972, this reaction continues to be a platform for innovation. nih.govmdpi.com Recent advancements have adapted this method for one-pot syntheses of highly substituted oxazoles and have integrated it with other powerful reactions like the Suzuki-Miyaura cross-coupling to build complex, multi-component molecules. mdpi.com The reaction proceeds through a [3+2] cycloaddition, forming an oxazoline (B21484) intermediate that subsequently eliminates TosH to yield the final 5-substituted oxazole. nih.gov

Another emerging area is the functionalization of pre-formed oxazole rings. For example, research on 2-alkynyl oxazoles has demonstrated their utility as versatile building blocks. pitt.edu The triple bond can undergo various transformations, including conjugate additions with nucleophiles to create vinyl ethers and enamines, or additions of halides to produce vinyl halides, which can then be further modified using cross-coupling reactions. pitt.edu Additionally, functionalized benzoxazoles, such as 2-mercaptobenzoxazole, serve as starting points for a variety of transformations. researchgate.net This compound can be converted into derivatives like 2-hydrazino benzoxazole, which can then react with aldehydes to form hydrazones or undergo ring-closing reactions to generate entirely new fused heterocyclic systems. researchgate.net These pathways highlight a strategic approach where the benzoxazole core is used as a scaffold for subsequent chemical diversification.

Integration with Flow Chemistry and Automation for Scalable Production

To meet the demands for larger quantities of this compound derivatives for industrial and pharmaceutical applications, researchers are turning to flow chemistry and automation. mdpi.com Continuous flow processes offer significant advantages over traditional batch synthesis, including superior control over reaction parameters, enhanced safety, and improved scalability. nih.govresearchgate.net

In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control of temperature, pressure, and reaction time. nih.gov This leads to more consistent product quality and higher yields. For the synthesis of related heterocyclic compounds like oxadiazoles, flow methods have been shown to generate products in high yields with very short residence times (e.g., 10 minutes). nih.gov Such systems can be scaled up to produce material at rates of many millimoles per hour and can be integrated with in-line purification and extraction steps, creating a seamless and efficient production line. nih.gov

Automation is a critical component of modernizing chemical synthesis. mdpi.com Automated systems can precisely control reagent delivery, monitor reaction progress in real-time, and ensure operational consistency, which significantly reduces the potential for human error. mdpi.com For complex or hazardous reactions, automation enhances safety by minimizing operator exposure. mdpi.com The use of feedback controllers, which adjust process parameters based on real-time data from sensors (such as gravimetric balances), ensures that the synthesis remains stable and optimized. mdpi.com The application of these automated continuous manufacturing principles to the synthesis of this compound derivatives promises to improve spacetime yield, enhance safety, and facilitate large-scale production. mdpi.com

Advanced Computational Design of this compound-Based Molecules with Targeted Reactivity

The design of new this compound derivatives is being revolutionized by advanced computational tools that allow for the rational design of molecules with specific, predictable properties. biotech-asia.org Techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations enable chemists to predict how a molecule will behave before it is ever synthesized in the lab. nih.govnih.gov

Molecular docking is a powerful method used to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. researchgate.net This is crucial in drug discovery for designing potent inhibitors. For instance, recent studies have used docking to design novel benzoxazole derivatives as inhibitors of targets like S. aureus gyrase, with the most promising candidates showing strong predicted binding energies. nih.gov

DFT calculations provide deeper insights into the electronic structure of a molecule. nih.gov By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can understand a molecule's reactivity and stability. nih.gov Molecular electrostatic potential (MEP) analysis, another DFT-based method, can map the charge distribution of a molecule, identifying regions that are likely to engage in electrostatic interactions. nih.gov These computational studies are often complemented by in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, which help to forecast the pharmacokinetic profile of a potential drug candidate. nih.gov Together, these computational approaches accelerate the design-synthesis-test cycle, making the search for new bioactive this compound-based molecules more efficient and targeted. researchgate.net

Table 2: Key Computational Techniques in this compound Design

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand-receptor interactions. | Binding affinity, binding mode, identification of key interactions. | nih.govresearchgate.net |

| Density Functional Theory (DFT) | Analyzing electronic structure and reactivity. | HOMO-LUMO energy gaps, molecular electrostatic potential (MEP). | nih.gov |

| Molecular Dynamics (MD) | Simulating the movement of molecules over time. | Conformational stability, dynamic behavior of ligand-receptor complexes. | nih.gov |

| ADMET Prediction | In silico forecasting of pharmacokinetic properties. | Bioavailability, toxicity profile, metabolic stability. | nih.gov |

Bio-inspired Synthetic Approaches and Mimicry of Natural Biosynthetic Routes

Nature is a master chemist, producing a vast array of complex molecules, including many that feature the oxazole ring. rsc.org The study of these natural products and their biosynthetic pathways provides a rich source of inspiration for developing new synthetic strategies. Bio-inspired synthesis aims to mimic nature's efficiency and selectivity, often leading to novel and milder reaction conditions.

Many biologically active natural products, such as the Hinduchelins and (-)-disorazole C1, contain an oxazole core. pitt.edursc.org The efficient synthesis of these molecules is a significant challenge that drives innovation in synthetic methodology. rsc.org For example, the synthesis of the oxazole core in natural products often involves enzymatic processes that perform cyclization and oxidation steps with remarkable precision. researchgate.net In the biosynthesis of cyanobactins, dedicated enzymes known as heterocyclases catalyze the formation of oxazoline rings from serine and threonine residues. researchgate.net

Inspired by these natural processes, synthetic chemists are developing biomimetic catalysts and reactions that can achieve similar transformations. The modified Robinson-Gabriel synthesis, for instance, is a powerful method used to construct the oxazole ring in the total synthesis of complex natural products. pitt.edu By studying how nature assembles these scaffolds, researchers can design more convergent and protecting-group-free synthetic routes. This approach not only leads to more efficient syntheses but can also uncover new types of reactivity that mimic the elegance of natural biosynthetic pathways.

Q & A

Q. What are the standard synthetic routes for 5-Benzyloxazole, and what are their limitations?

The synthesis of this compound typically involves cyclization reactions of substituted precursors. For example, hydroxylamine hydrochloride and potassium bicarbonate in aqueous ethanol can facilitate the formation of isoxazole derivatives, with yields around 78% under reflux conditions . However, current methods face challenges such as harsh reaction conditions (e.g., prolonged reflux), limited substrate accessibility, and moderate yields . Traditional approaches also require precise stoichiometric control to avoid side reactions, particularly when introducing benzyl groups .

Q. What physicochemical properties of this compound are critical for experimental design?

Key properties include:

- Molecular formula : C₇H₅NO (benzisoxazole core) .

- Reactivity : The oxazole ring’s electron-deficient nature enables electrophilic substitutions at the 5-position, while the benzyl group enhances lipophilicity .

- Thermodynamic data : Hydrolysis in aqueous ethanol has a reaction enthalpy (ΔrH°) of -26.7 ± 2.0 kcal/mol, critical for predicting stability in biological buffers .

- Boiling point : ~182°C, influencing solvent selection for high-temperature reactions .

Q. What safety protocols are essential for handling this compound in laboratories?

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation .

- Avoid exposure to open flames; while not highly flammable, decomposition under heat may release toxic fumes (e.g., NOx) .

- Store at -20°C for long-term stability, with short-term storage at -4°C .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yields and sustainability?

- Catalytic approaches : Replace stoichiometric bases with catalytic systems (e.g., sodium acetate) to reduce waste .

- Solvent optimization : Switch from ethanol to greener solvents (e.g., 1,4-dioxane) to enhance reaction efficiency .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >75% .

- Flow chemistry : Continuous processes can mitigate exothermic risks in large-scale preparations .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

- Systematic validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffers, 37°C) to isolate compound-specific effects .

- Contradiction analysis frameworks : Prioritize principal contradictions (e.g., assay interference vs. true bioactivity) using factorial experimental designs .

- Meta-analysis : Compare datasets across literature to identify outliers caused by impurities (e.g., unreacted benzyl halides) .

Q. What strategies integrate computational modeling with experimental data to design bioactive this compound derivatives?

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with antibacterial IC₅₀ values .

- Docking studies : Use crystal structures of target proteins (e.g., COX-2 for anti-inflammatory activity) to predict binding affinities .

- Machine learning : Train models on existing bioactivity data to prioritize novel derivatives for synthesis .

Methodological Tables

Q. Table 1. Key Reaction Parameters for this compound Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| Optimal solvent | Ethanol/water (4:1 v/v) | |

| Reaction temperature | 80°C (reflux) | |

| Yield | 78% (recrystallized from ethanol) | |

| Byproducts | Unreacted benzyl halides |

Q. Table 2. Contradiction Resolution Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.